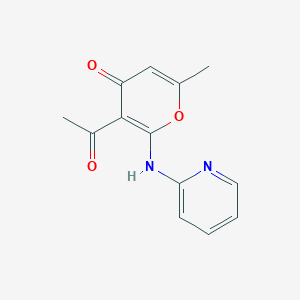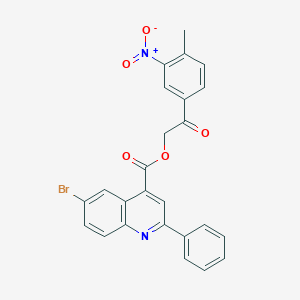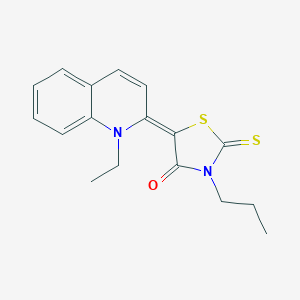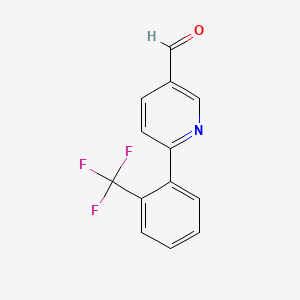
6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(2-(Trifluorometil)fenil)nicotinaldehído es un compuesto químico con la fórmula molecular C13H8F3NO y un peso molecular de 251.20 g/mol . Este compuesto se caracteriza por la presencia de un grupo trifluorometilo unido a un anillo fenilo, que a su vez está conectado a una porción de nicotinaldehído.
Métodos De Preparación
La síntesis de 6-(2-(Trifluorometil)fenil)nicotinaldehído generalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con 6-(trifluorometil)piridina-3-ilmetanol.
Oxidación: El grupo alcohol se oxida a un aldehído utilizando periodinano de Dess-Martin en diclorometano a temperatura ambiente. La reacción se agita durante 1.5 horas, seguida de una elaboración con hidróxido de sodio y extracción con éter dietílico.
Purificación: El producto bruto se purifica mediante cromatografía para obtener el aldehído deseado.
Análisis De Reacciones Químicas
El 6-(2-(Trifluorometil)fenil)nicotinaldehído experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo aldehído puede oxidarse aún más a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El aldehído puede reducirse al alcohol correspondiente utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El grupo trifluorometilo puede participar en reacciones de sustitución aromática nucleófila bajo condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen el periodinano de Dess-Martin para la oxidación y el borohidruro de sodio para la reducción. Los principales productos formados incluyen los alcoholes, ácidos y derivados sustituidos correspondientes.
Aplicaciones en investigación científica
El 6-(2-(Trifluorometil)fenil)nicotinaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas sus interacciones con diversas enzimas y receptores.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos especiales e intermediarios para productos farmacéuticos
Aplicaciones Científicas De Investigación
6-(2-(Trifluoromethyl)phenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals
Mecanismo De Acción
El mecanismo de acción del 6-(2-(Trifluorometil)fenil)nicotinaldehído implica su interacción con objetivos moleculares específicos. El grupo trifluorometilo mejora la lipofilia del compuesto, permitiéndole penetrar las membranas biológicas de manera más efectiva. Puede interactuar con enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos .
Comparación Con Compuestos Similares
El 6-(2-(Trifluorometil)fenil)nicotinaldehído se puede comparar con otros compuestos similares como:
6-(4-(Trifluorometil)fenil)nicotinaldehído: Este compuesto tiene el grupo trifluorometilo en la posición para en lugar de la posición orto.
6-(Trifluorometil)nicotinaldehído: Este compuesto carece del anillo fenilo y tiene el grupo trifluorometilo unido directamente a la porción de nicotinaldehído.
La posición única del grupo trifluorometilo en el 6-(2-(Trifluorometil)fenil)nicotinaldehído imparte propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C13H8F3NO |
|---|---|
Peso molecular |
251.20 g/mol |
Nombre IUPAC |
6-[2-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-4-2-1-3-10(11)12-6-5-9(8-18)7-17-12/h1-8H |
Clave InChI |
KWMIRHYLWDQLFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(benzyloxy)phenyl]-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050292.png)
![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)
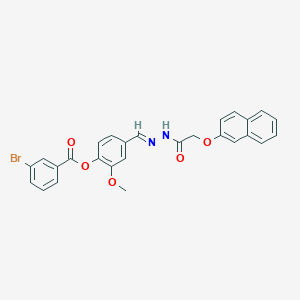
![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12050316.png)
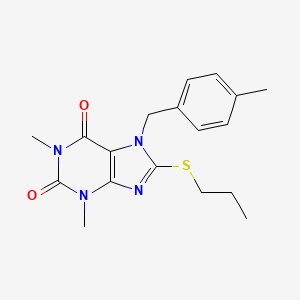
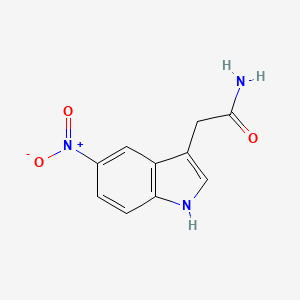
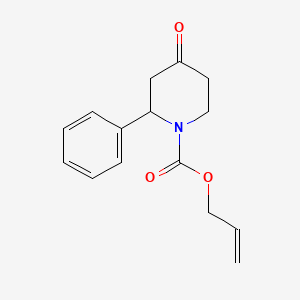
![4-((E)-{2-[2-(2,3-Dichlorophenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12050334.png)

![2-(2-Propynylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, AldrichCPR](/img/structure/B12050342.png)
